Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-phenyl-1,3-oxazole-4-carboxylate and related compounds often involves palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These processes allow for the regioselective introduction of various substituents into the oxazole ring, demonstrating the compound's versatility as a synthetic intermediate. Notably, direct palladium-catalyzed reactions with alkenyl-, benzyl-, and alkyl halides in the presence of catalytic amounts of palladium acetate and cesium carbonate have been developed, offering an efficient route to variously substituted oxazoles (Verrier, Hoarau, & Marsais, 2009).
Molecular Structure Analysis
The molecular structure of ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives has been elucidated through various analytical techniques, including crystallography and spectroscopy. These studies reveal the compound's planar structure and the electronic effects of substituents on the oxazole ring. The crystal structure of related compounds shows that molecules often pack in highly coplanar arrangements, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Murtuja, Jayaprakash, & Sinha, 2023).
Chemical Reactions and Properties
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including palladium-catalyzed coupling, which enables the synthesis of diverse substituted oxazoles. The compound's reactivity is influenced by the presence of the oxazole ring and the ethyl carboxylate group, which allow for nucleophilic and electrophilic reactions, respectively. These chemical properties are pivotal in the synthesis of complex molecules and heterocyclic compounds (Hodgetts & Kershaw, 2002).
Scientific Research Applications
Stereoselective Synthesis
- Synthesis of Anti-2-Oxazolidinones : Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates are synthesized using the Ph3P–CCl4–Et3N system through SN2 cyclization of N-Boc-β-amino alcohols. This method offers a stereoselective approach in organic synthesis (Madhusudhan et al., 2003).
Corrosion Inhibition
- Corrosion Inhibitors in Hydrochloric Acid Medium : Oxazole derivatives, including ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives, have shown effectiveness as corrosion inhibitors for mild steel in a hydrochloric acid environment. Their efficacy increases with concentration, indicating their potential as protective agents in industrial applications (Rahmani et al., 2018).
Chemical Synthesis and Modification
- Creation of Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be transformed into 2-aminoalkyloxazole-4-carboxylate esters, useful in producing various chiral compounds (Cox et al., 2003).
Catalysis
- Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation : Ethyl oxazole-4-carboxylate can be modified through palladium-catalyzed reactions with various halides, demonstrating its versatility in organic synthesis (Verrier et al., 2009).
Versatile Intermediate in Synthesis
- Synthesis of Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate, a related compound, serves as a versatile intermediate for synthesizing various oxazoles, underpinning its importance in organic chemistry (Hodgetts & Kershaw, 2002).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMURDPWNJICYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341205 | |
Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
CAS RN |
39819-39-1 | |
Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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